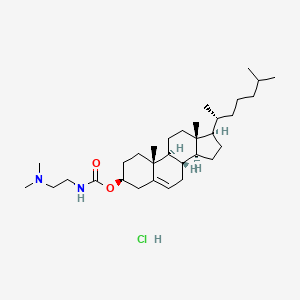
DC-Chol (hydrochloride)
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El DC-Col (clorhidrato) se sintetiza a partir del colesterol mediante una serie de reacciones químicas. La ruta sintética principal implica la reacción del colesterol con cloruro de dimetilaminoetilo en presencia de una base para formar el compuesto intermedio, que luego se hace reaccionar con ácido clorhídrico para producir DC-Col (clorhidrato) .
Métodos de producción industrial: En entornos industriales, la producción de DC-Col (clorhidrato) implica síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción controladas para garantizar la coherencia y la calidad. El proceso generalmente incluye pasos como la purificación, la cristalización y el secado para obtener el producto final en una forma pura y estable .
Análisis De Reacciones Químicas
Tipos de reacciones: El DC-Col (clorhidrato) se somete principalmente a reacciones de sustitución debido a la presencia del grupo dimetilaminoetilo. También puede participar en interacciones electrostáticas con moléculas cargadas negativamente, como los ácidos nucleicos .
Reactivos y condiciones comunes:
Reacciones de sustitución: Estas reacciones a menudo implican nucleófilos que pueden reemplazar el grupo dimetilaminoetilo en condiciones suaves.
Interacciones electrostáticas: El DC-Col (clorhidrato) forma complejos con ácidos nucleicos en soluciones acuosas, típicamente en presencia de lípidos auxiliares como la dioleoilfosfatidiletanolamina (DOPE).
Productos principales: Los productos principales formados a partir de estas reacciones son típicamente lipoplexos, que son complejos de DC-Col (clorhidrato) con ácidos nucleicos. Estos lipoplexos se utilizan para aplicaciones de entrega de genes .
Aplicaciones Científicas De Investigación
El DC-Col (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Entrega de fármacos: El DC-Col (clorhidrato) se utiliza para administrar agentes quimioterapéuticos en las células, mejorando la eficacia de los tratamientos contra el cáncer.
Investigación biológica: Se emplea en el estudio de procesos celulares y en el desarrollo de nuevas estrategias terapéuticas.
Aplicaciones industriales: El DC-Col (clorhidrato) se utiliza en la producción de formulaciones liposomales para diversas aplicaciones biomédicas.
Mecanismo De Acción
El DC-Col (clorhidrato) ejerce sus efectos mediante la formación de liposomas catiónicos que pueden encapsular ácidos nucleicos. Estos liposomas interactúan con la membrana celular cargada negativamente, facilitando la absorción de los ácidos nucleicos en la célula. Una vez dentro de la célula, los liposomas desestabilizan la membrana endosomal, liberando los ácidos nucleicos en el citoplasma . Los objetivos moleculares y las vías involucradas incluyen el mecanismo de escape endosomal y la expresión posterior de los genes administrados .
Compuestos similares:
DOTAP (1,2-dioleoil-3-trimetilamonio-propano): Otro lípido catiónico utilizado para la entrega de genes.
DOPE (dioleoilfosfatidiletanolamina): A menudo se utiliza como lípido auxiliar en combinación con lípidos catiónicos como el DC-Col (clorhidrato).
Singularidad: El DC-Col (clorhidrato) es único debido a su estructura de colesterol, que proporciona estabilidad y biocompatibilidad. Su capacidad para formar lipoplexos estables con ácidos nucleicos lo hace altamente eficaz para aplicaciones de entrega de genes .
Comparación Con Compuestos Similares
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery.
DOPE (dioleoylphosphatidylethanolamine): Often used as a helper lipid in combination with cationic lipids like DC-Chol (hydrochloride).
Uniqueness: DC-Chol (hydrochloride) is unique due to its cholesterol backbone, which provides stability and biocompatibility. Its ability to form stable lipoplexes with nucleic acids makes it highly effective for gene delivery applications .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26+,27-,28+,29+,31+,32-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXSJGHXHUZXNF-LXZPIJOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H57ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7803672.png)

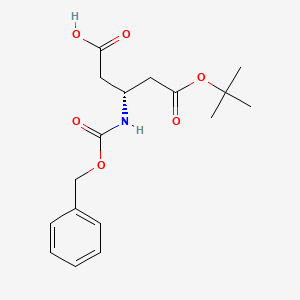

![azane;[(1R,3S,4S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B7803692.png)
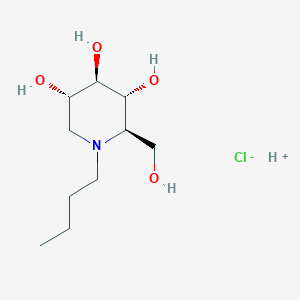
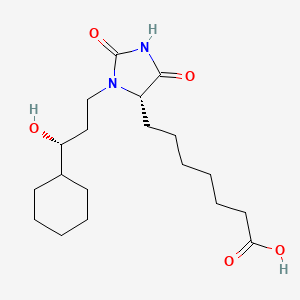

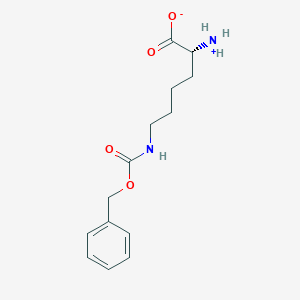
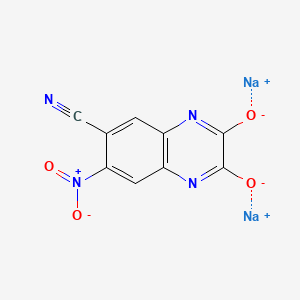

![trisodium;[[[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7803750.png)

